chemical structure analysis of N-Benzoyl-N-(2-phenylethyl)benzamide
chemical structure analysis of N-Benzoyl-N-(2-phenylethyl)benzamide
An In-Depth Technical Guide to the Chemical Structure Analysis of N-Benzoyl-N-(2-phenylethyl)benzamide
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the , a tertiary amide with the molecular formula C₂₂H₁₉NO₂ and a molecular weight of 329.39 g/mol .[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a narrative grounded in the principles of analytical chemistry, emphasizing the causality behind experimental choices and the integration of data for unambiguous structural confirmation.
Foundational Understanding: Synthesis and Physicochemical Context
A robust analytical strategy begins with an understanding of the molecule's origin and fundamental properties. N-Benzoyl-N-(2-phenylethyl)benzamide is a tertiary amide, lacking the N-H proton characteristic of primary and secondary amides. This structural feature significantly influences its spectroscopic signature and chemical reactivity.
Synthesis Context: The most probable laboratory synthesis involves the N-acylation of a secondary amide precursor, N-(2-phenylethyl)benzamide. This reaction, typically employing benzoyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine, substitutes the amide proton with a second benzoyl group. Understanding this synthetic route is crucial as it informs predictions of potential impurities, such as unreacted starting materials or side-products, which must be differentiated during analysis. General methods for amide synthesis often involve the activation of carboxylic acids or the use of acyl halides with amines.[][3]
Physicochemical Properties: As a moderately large organic molecule with two phenyl rings and two carbonyl groups, it is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[4] These properties guide the selection of appropriate solvents for spectroscopic analysis and chromatographic purification.
Core Analytical Workflow: A Multi-Technique Approach
No single analytical technique provides a complete structural picture. The definitive analysis of N-Benzoyl-N-(2-phenylethyl)benzamide relies on the synergistic integration of data from several spectroscopic and spectrometric methods. The workflow logically progresses from confirming the molecular mass and elemental composition to mapping the carbon-hydrogen framework and identifying functional groups.
Caption: Integrated workflow for the structural analysis of N-Benzoyl-N-(2-phenylethyl)benzamide.
Mass Spectrometry (MS): The First Gateway
Expertise & Rationale: Mass spectrometry is the initial and most critical step to confirm that the synthesized compound has the correct molecular mass. It provides the molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental formula, which are foundational pieces of evidence.
Experimental Protocol (LC-MS):
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
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Instrumentation: Utilize an LC-MS system equipped with an Electrospray Ionization (ESI) source, which is ideal for polar organic molecules like amides.
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Analysis: Inject the sample. The expected ion to observe in positive ion mode would be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
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Data Interpretation: The primary goal is to find the mass corresponding to the expected molecular formula.
Predicted Data:
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Formula | C₂₂H₁₉NO₂ | Based on the structure. |
| Monoisotopic Mass | 329.1416 g/mol | The exact mass used for HRMS confirmation. |
| [M+H]⁺ Ion | m/z 330.1489 | Protonated molecule, commonly observed in ESI+. |
| [M+Na]⁺ Ion | m/z 352.1308 | Sodium adduct, also common and confirms the mass. |
| Key Fragments | m/z 105, 120 | m/z 105 corresponds to the benzoyl cation [C₆H₅CO]⁺. m/z 120 corresponds to the [C₆H₅CH₂CH₂N]⁺ fragment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon framework. For a molecule like N-Benzoyl-N-(2-phenylethyl)benzamide, NMR confirms the presence of the two distinct benzoyl groups and the phenylethyl chain and establishes their connectivity to the central nitrogen atom.
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
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¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a longer acquisition time. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
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2D NMR (Optional but Recommended): Techniques like COSY (H-H correlation) and HSQC (H-C correlation) can be used to definitively assign all signals and confirm connectivity.
Predicted Spectroscopic Data (in CDCl₃):
| Group | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale |
| Benzoyl Protons | 7.20 - 7.80 (m, 10H) | 127.0 - 135.0 | Complex multiplet for the 10 protons on the two phenyl rings of the benzoyl groups. Multiple signals expected for the aromatic carbons. |
| Phenylethyl Phenyl Protons | 7.10 - 7.30 (m, 5H) | 126.0 - 138.0 | Multiplet for the 5 protons on the terminal phenyl ring of the ethyl chain. |
| -N-CH₂- | ~4.0 (t, 2H) | ~48.0 | A triplet signal for the methylene group attached to the nitrogen. |
| -CH₂-Ph | ~3.0 (t, 2H) | ~35.0 | A triplet signal for the methylene group attached to the phenyl ring. |
| Carbonyl Carbons (C=O) | N/A | ~172.0 | Two signals may be present in this region for the two amide carbonyls. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. For this molecule, the most critical absorption is the carbonyl (C=O) stretch of the tertiary amide group. Its frequency provides direct evidence of the amide functionality and distinguishes it from other carbonyl-containing compounds like ketones or esters.
Experimental Protocol (ATR):
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Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Analysis: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
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Data Interpretation: Identify the characteristic absorption bands.
Predicted Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
|---|---|---|
| Amide C=O Stretch | 1650 - 1680 | Strong absorption characteristic of a tertiary amide carbonyl. The absence of N-H bands is a key confirmation point. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple sharp bands indicating the presence of phenyl rings. |
| Aromatic C-H Stretch | 3000 - 3100 | Signals just above 3000 cm⁻¹ confirm aromatic C-H bonds. |
| Aliphatic C-H Stretch | 2850 - 2960 | Signals just below 3000 cm⁻¹ for the methylene groups. |
X-ray Crystallography: The Definitive 3D Structure
Expertise & Rationale: While the combination of MS, NMR, and IR can provide an unambiguous constitutional structure, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[5] It provides bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. This level of detail is often critical in drug development for understanding receptor binding.
Experimental Protocol:
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Crystal Growth: This is the most challenging step. It involves dissolving the purified compound in a suitable solvent system and allowing the solvent to evaporate slowly, or using vapor diffusion techniques to induce crystallization.
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Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays.
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Structure Solution and Refinement: The diffraction pattern is analyzed computationally to generate an electron density map, from which the atomic positions are determined and refined.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Conclusion: Synthesizing Data for Unimpeachable Evidence
The structural analysis of N-Benzoyl-N-(2-phenylethyl)benzamide is a process of accumulating and cross-validating evidence. Mass spectrometry confirms the elemental formula. IR spectroscopy identifies the tertiary amide functional group. NMR spectroscopy maps the carbon-hydrogen framework and confirms the connectivity of the benzoyl and phenylethyl moieties to the central nitrogen. Finally, X-ray crystallography can provide the ultimate proof of the three-dimensional structure. Each step is a self-validating system, where the results from one technique must be in complete agreement with the others, leading to a confident and final structural assignment.
References
-
The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2021). MDPI. Retrieved from [Link]
- A method for preparing N- (2 - phenylethyl) benzamide. (2013). Google Patents.
-
N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. (2022). Karbala International Journal of Modern Science. Retrieved from [Link]
-
N-Phenethylbenzamide. PubChem, National Institutes of Health. Retrieved from [Link]
-
Benzeneethanamine, N-benzoyl-. (2024). ChemBK. Retrieved from [Link]
-
Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2021). MDPI. Retrieved from [Link]
-
Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of... (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. (2020). DergiPark. Retrieved from [Link]
- Analysis method for amide compounds. (2014). Google Patents.
